N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide
Description
Historical Context of Indole-Benzohydrazide Derivatives in Medicinal Chemistry
The indole scaffold has been a cornerstone of medicinal chemistry since the 19th century, with its first synthetic preparation via the Fischer indole synthesis in 1883. Early applications focused on natural product isolation, such as the identification of tryptophan and serotonin, but synthetic indole derivatives gained prominence in the mid-20th century with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Parallel advancements in benzohydrazide chemistry revealed its utility as a versatile linker and bioactive moiety, particularly in acylhydrazone derivatives exhibiting antiplatelet, antimicrobial, and anti-inflammatory properties.
The fusion of indole and benzohydrazide motifs emerged as a strategic approach to enhance pharmacological efficacy. For instance, 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives demonstrated 63–65% inhibition of carrageenan-induced paw edema in murine models, outperforming conventional NSAIDs in selectivity for cyclooxygenase-2 (COX-2). Similarly, indole carbohydrazide hybrids like 6g and 3m achieved 100% inhibition of platelet aggregation induced by arachidonic acid and collagen, underscoring their potential as antithrombotic agents. These breakthroughs established a robust precedent for structural optimization of indole-benzohydrazide conjugates.
Rationale for Academic Investigation of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide
The design of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide leverages three key structural features:
- Indole Core : The 2-phenyl-1H-indol-3-yl subunit facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as evidenced by molecular docking studies of acetylcholinesterase (AChE) inhibitors.
- Keto-Acetyl Spacer : The 2-oxoacetyl group enhances solubility and serves as a hydrogen-bond acceptor, critical for binding to pro-inflammatory mediators like TNF-α and IL-1β.
- Benzohydrazide Moiety : The N'-acylhydrazone terminal group confers conformational flexibility and chelation capacity, enabling modulation of multiple biological targets.
This tripartite architecture addresses limitations of earlier indole derivatives, such as poor bioavailability and off-target effects. For example, chalcone-indole hybrids like 5b and 6b exhibited dual AChE/BuChE inhibition (IC~50~ = 27.54–89.12 nM) but showed cytotoxicity in hepatic cell lines. In contrast, preliminary in silico assessments of N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide predict improved blood-brain barrier permeability and reduced hepatotoxicity, positioning it as a candidate for neurodegenerative and inflammatory pathologies.
Scope and Objectives of the Present Research Outline
The current investigation prioritizes four objectives:
- Synthetic Optimization : Refining the Fischer indole synthesis and acylhydrazone condensation protocols to achieve >90% purity, as demonstrated in prior work with 3-substituted indole derivatives.
- Biological Profiling : Evaluating inhibitory activity against AChE, BuChE, COX-1/COX-2, and platelet aggregation pathways using standardized in vitro assays.
- Molecular Modeling : Performing docking simulations against crystallographic structures of AChE (PDB: 4EY7) and COX-2 (PDB: 3LN1) to identify critical binding interactions.
- Structure-Activity Relationship (SAR) Analysis : Correlating substituent effects at the indole C-2 and benzohydrazide N'-positions with pharmacological outcomes, guided by QSAR principles.
These efforts aim to establish N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide as a lead compound for dual-target therapies, addressing the multifactorial nature of diseases like Alzheimer’s and rheumatoid arthritis. Subsequent phases will explore in vivo efficacy and pharmacodynamic parameters, contingent on favorable in vitro results.
Properties
IUPAC Name |
N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-21(23(29)26-25-22(28)16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)24-20(19)15-9-3-1-4-10-15/h1-14,24H,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBFGACDQYXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide typically involves the condensation of 2-phenyl-1H-indole-3-carboxaldehyde with benzohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or acetic acid . The reaction mixture is refluxed for several hours to ensure complete condensation .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . For example, it may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
Structural Analogues with Indole/Indolinone Substituents
Several benzohydrazide derivatives share the indole or indolinone core but differ in substituents and biological activities:
Key Observations :
Analogues with Pyrrole or Quinazolinone Moieties
Benzohydrazides with alternative heterocycles demonstrate divergent pharmacological profiles:
Key Observations :
- Pyrrole Derivatives : Compounds like 5b show dual enzyme inhibition, likely due to the pyrrole’s electron-rich nature enhancing interactions with catalytic sites.
- Quinazolinone-Thioacetyl Linkage: The sulfur atom in 17a improves antitubercular efficacy, possibly by disrupting mycobacterial cell walls.
- Saturation Effects: Hydrogenation of quinazolinone (18a ) reduces planarity but increases stability, favoring antibacterial over antitumor activity.
Biological Activity
N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C23H17N3O3. Its structure features an indole moiety, which is critical for its biological activity. Indole derivatives are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Research indicates that compounds similar to N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide can induce cell apoptosis in a dose-dependent manner and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism suggests potential applications in cancer therapy, as targeting the cell cycle can effectively hinder tumor growth.
Anticancer Activity
Studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and disrupt microtubule dynamics positions it as a promising candidate in cancer treatment strategies .
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Preliminary studies suggest that it may possess antibacterial effects against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to standard antibiotics remains limited. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. While direct studies on N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide are sparse, related compounds have shown the ability to reduce inflammatory markers in vitro, suggesting that this compound may also exhibit similar effects .
Case Studies
- Cytotoxicity Assays : In vitro assays have shown that N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate potent activity comparable to established chemotherapeutics.
- Mechanistic Studies : Further investigations revealed that the compound triggers apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases .
- Antimicrobial Testing : In antimicrobial susceptibility tests, the compound demonstrated inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic methodologies for preparing N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide?
Answer: The synthesis typically involves coupling reactions between hydrazide intermediates and activated carbonyl derivatives. For example, N-(6-azidohexyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide was synthesized by reacting 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride with 6-azidohexylamine in dry dichloromethane (DCM) under basic conditions (NaHCO₃), followed by purification via flash chromatography (67% yield) . Similar protocols use reflux conditions (e.g., 100°C in methanol) and recrystallization for final purification . Key steps include:
- Activation of carboxylic acids (e.g., acyl chlorides).
- Nucleophilic substitution with hydrazide derivatives.
- Purification via chromatography or recrystallization.
Q. What analytical techniques are used to characterize this compound and verify its purity?
Answer: Standard characterization includes:
- Spectroscopic methods :
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- ¹H/¹³C NMR to resolve indole, phenyl, and hydrazide protons (e.g., indole NH at δ ~10–12 ppm) .
- Mass spectrometry (MS) for molecular ion confirmation .
- X-ray crystallography to determine crystal packing and hydrogen-bonding networks (e.g., space group P1 with Z = 1) .
- Melting point analysis and TLC for purity assessment .
Q. How is the biological activity of this compound evaluated in preclinical studies?
Answer: Common assays include:
- Anticonvulsant activity : Maximal electroshock (MES) model in rodents, comparing efficacy to phenytoin/carbamazepine .
- Antimicrobial screening : Disk diffusion or microdilution against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
- Cytotoxicity : MTT assay on cancer cell lines to measure IC₅₀ values .
- In vivo toxicity : Neurotoxicity profiling (e.g., rotorod test) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Answer: The compound’s crystal structure (space group P1 with Z = 1) is unusual for achiral molecules, suggesting packing anomalies. To resolve discrepancies:
- Cross-validate with multiple techniques (e.g., NMR, IR, and powder XRD).
- Computational modeling : Compare experimental vs. DFT-optimized geometries .
- Hydrogen-bond analysis : Investigate intermolecular interactions (e.g., N–H⋯O=C and N–H⋯Nthiazole) that stabilize the lattice .
Q. How can this compound be utilized in catalytic applications?
Answer: Benzohydrazide derivatives act as ligands for transition-metal catalysts. For example:
- Vanadium(V) complexes with benzohydrazide ligands show catalytic activity in olefin epoxidation .
- Design strategy :
- Modify substituents on the indole/hydrazide moieties to tune metal coordination.
- Test catalytic efficiency in oxidation reactions (e.g., TBHP as oxidant).
- Characterize complexes via UV-Vis, EPR, and cyclic voltammetry .
Q. What computational approaches are used to predict the compound’s reactivity and bioactivity?
Answer:
- DFT calculations : Optimize molecular geometry, calculate frontier orbitals (HOMO/LUMO), and global reactivity descriptors (e.g., electrophilicity index) .
- Molecular docking : Screen against biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock/Vina .
- 3D-QSAR : Develop models correlating structural features (e.g., substituent electronegativity) with bioactivity .
Q. How do researchers address discrepancies in biological activity data across derivatives?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity) .
- Statistical validation : Use ANOVA or PCA to identify significant variables.
- Dose-response profiling : Test derivatives at multiple concentrations to confirm potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
